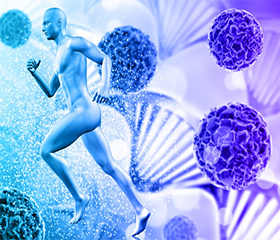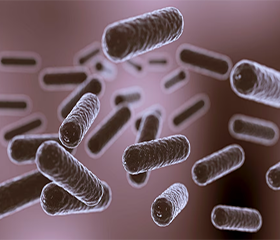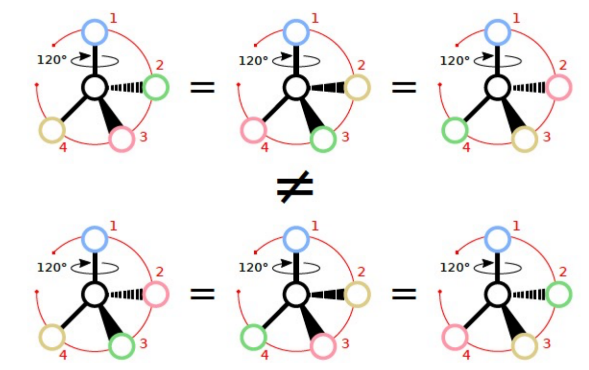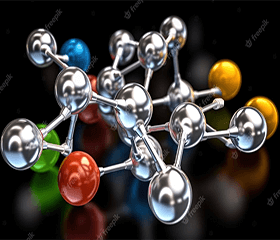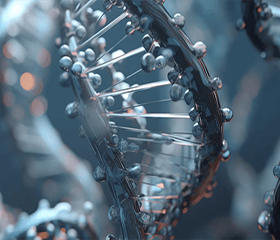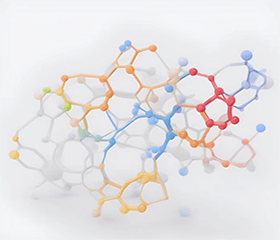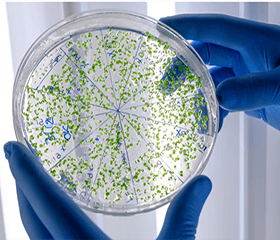Himastatin is a bacterial natural product that has been studied over the past several decades for its antibiotic properties and intriguing structure. The compound is a dimer of peptide macrocycles linked through a bond between the aryl rings of two cyclotryptophan residues. While himastatin’s mechanism of action is not known, an early investigation demonstrated that its antibiotic activity was reduced in the presence of sodium salts of phospholipids and fatty acids, leading to speculation that himastatin may target the bacterial membrane. The most striking structural feature of himastatin is the central C5–C5' linkage between cyclotryptophan residues that is formed in the final biosynthetic step and is critical for the observed Gram-positive antibiotic activity.
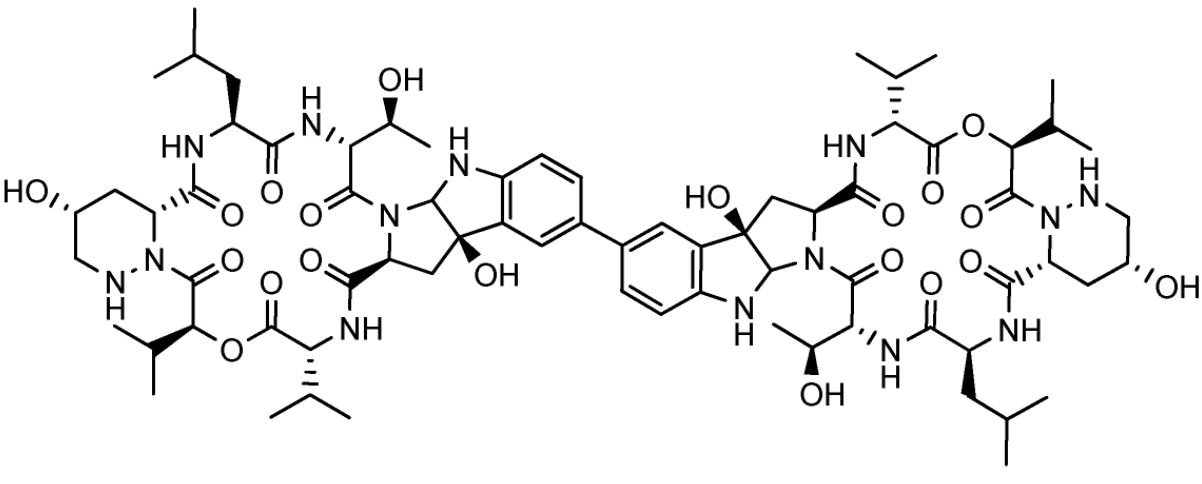
Chemists at MIT have developed a novel way to synthesize himastatin, a natural compound that has shown potential as an antibiotic. Using their new synthesis, the researchers were able not only to produce himastatin but also to generate variants of the molecule, some of which also showed antimicrobial activity. They also discovered that the compound appears to kill bacteria by disrupting their cell membranes.
This carbon-carbon bond is critical for the molecule’s antimicrobial activity. In previous efforts to synthesize himastatin, researchers have tried to make that bond first, using two simple subunits, and then added more complex chemical groups onto the monomers. The MIT team took a different approach, inspired by the way this reaction is performed in bacteria that produce himastatin. They began with a detailed examination of himastatin’s biogenesis from a linear peptide 4 that is cyclized and then subject to oxidative tailoring by three cytochrome p450 enzymes. The final step, catalyzed by HmtS, forges the central C5–C5' bond by oxidative dimerization of (+)-himastatin monomer. Based on recent theoretical studies of p450-catalyzed C–C bond formation, they envisioned that a biogenetically-inspired chemical method for the oxidative dimerization of cyclotryptophans could follow the same radical–radical coupling blueprint. Following this idea, the researchers were able to achieve concise total synthesis of himastatin by a newly developed final-stage dimerization strategy that was inspired by a detailed consideration of its biogenesis.
To mimic this process, the researchers first built complex monomers from amino acid building blocks, aided by a rapid peptide synthesis technique previously developed in the Pentelute lab. The researchers then used a new dimerization strategy developed in the Movassaghi lab to link the two complex molecules together. This new dimerization is based on the oxidation of aniline, which forms carbon radicals in each molecule. These radicals can react to form carbon-carbon bonds that hook the two monomers together. Using this approach, the researchers were able to create dimers containing different types of subunits, in addition to naturally occurring hesperidin dimers. The concise and versatile chemical synthesis of himastatin, featuring a biogenetically inspired final stage dimerization reaction, presented an opportunity both to interrogate structural characteristics that are important for its bioactivity, and to access synthetic probes for chemical biology studies.
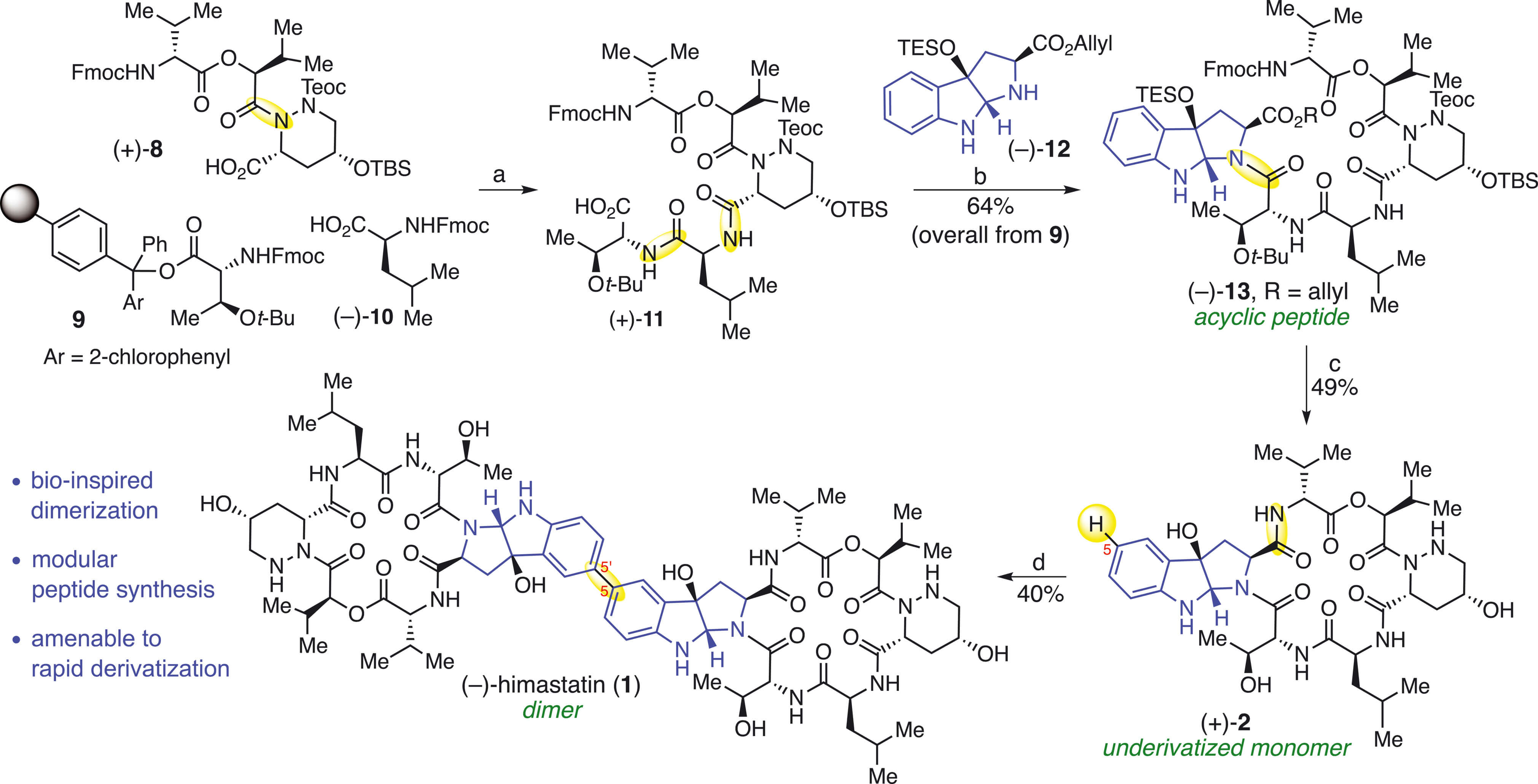
The researchers hypothesized that the alternating sequence of D,L-residues present in the macrocyclic rings of himastatin could promote self-assembly, inspiring our preparation of both the enantiomer(ent-(+)-1) and meso derivative of himastatin. One of the variants created by the researchers had a fluorescent tag, which they used to see how hemotadine interacted with bacterial cells. Using these fluorescent probes, the researchers found that the drug aggregates on bacterial cell membranes. This led them to speculate that it works by disrupting the cell membrane. This is also a mechanism used by at least one FDA-approved antibiotic, daptomycin.
The researchers also designed several other black motadine variants by exchanging different atoms in specific parts of the molecule and tested them for antibacterial activity against six bacterial strains. They found that some of these compounds were highly active, but only when they included a naturally occurring monomer and a different monomer. By putting two complete halves of the molecule together, it was possible to create a derivative of hemotadine with only one fluorescent label. Using this version, researchers were able to perform microscopic studies to provide evidence for the localization of nemotadine within the bacterial membrane, since the symmetrical version with two labels did not have the correct activity.
As society continues to battle multidrug-resistant pathogens, membrane-disrupting antibiotics, like the FDA-approved daptomycin, represent an important frontier in the fight. The bioinspired strategy for the total synthesis of himastatin provides rapid access to derivatives and is enabling investigations that point to its antibiotic activity via membrane disruption. This effort aims to facilitate further inquiries to advance our understanding and exploit how himastatin’s unique molecular structure contributes to its antibiotic activity.
Related compound:
